molecular formula C14H20ClNO5 B13743297 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride CAS No. 23959-15-1

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride

Cat. No.: B13743297
CAS No.: 23959-15-1
M. Wt: 317.76 g/mol
InChI Key: KFPAZNVEFVIEQW-UHFFFAOYSA-N
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Description

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is a chemical compound with a complex structure that includes both morpholine and benzoate moieties. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride typically involves the reaction of morpholine with 2-hydroxy-3-methoxybenzoic acid in the presence of a suitable chlorinating agent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-morpholin-4-ium-4-ylethyl 2-hydroxybenzoate;chloride
  • 2-morpholin-4-ium-4-ylethyl 3-methoxybenzoate;chloride
  • 2-morpholin-4-ium-4-ylethyl 2-hydroxy-4-methoxybenzoate;chloride

Uniqueness

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to participate in a variety of reactions and exhibit specific biological activities that may not be observed in similar compounds.

Properties

CAS No.

23959-15-1

Molecular Formula

C14H20ClNO5

Molecular Weight

317.76 g/mol

IUPAC Name

2-morpholin-4-ium-4-ylethyl 2-hydroxy-3-methoxybenzoate;chloride

InChI

InChI=1S/C14H19NO5.ClH/c1-18-12-4-2-3-11(13(12)16)14(17)20-10-7-15-5-8-19-9-6-15;/h2-4,16H,5-10H2,1H3;1H

InChI Key

KFPAZNVEFVIEQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OCC[NH+]2CCOCC2.[Cl-]

Origin of Product

United States

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